2-(4-methoxyphenyl)-1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
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Overview
Description
2-(4-methoxyphenyl)-1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a complex organic compound featuring a methoxyphenyl group, a methylbenzylthio group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Thioether Formation: The thioether linkage is formed by reacting a thiol with an alkyl halide under basic conditions.
Final Coupling: The final step involves coupling the imidazole derivative with the methoxyphenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are common.
Major Products
Oxidation: Oxidized products may include sulfoxides or sulfones.
Reduction: Reduced products include alcohol derivatives.
Substitution: Substituted products depend on the specific electrophile used, such as nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the imidazole ring and aromatic groups.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The imidazole ring is a common motif in many drugs, and modifications of this compound could lead to new therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially affecting metalloproteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-1H-imidazole: Lacks the thioether and methylbenzyl groups.
1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone: Lacks the methoxyphenyl group.
2-(4-methoxyphenyl)-1-(2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)ethanol: Contains an alcohol group instead of a ketone.
Uniqueness
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-15-4-3-5-17(12-15)14-25-20-21-10-11-22(20)19(23)13-16-6-8-18(24-2)9-7-16/h3-9,12H,10-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNACLNEBSWAGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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